4-phenyl-2-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)-1,3-thiazole
Description
4-Phenyl-2-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted at position 4 with a phenyl group and at position 2 with a methyl-linked [1,2,4]triazolo[4,3-a]azepine moiety. This structure combines pharmacophoric elements from thiazole (known for antimicrobial and anti-inflammatory properties) and the triazolo-azepine system (implicated in CNS modulation and analgesia) .
Properties
IUPAC Name |
4-phenyl-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4S/c1-3-7-13(8-4-1)14-12-22-17(18-14)11-16-20-19-15-9-5-2-6-10-21(15)16/h1,3-4,7-8,12H,2,5-6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVMMSABOJTQPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)CC3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-2-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Construction of the Triazoloazepine Moiety: The triazoloazepine ring can be formed by cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.
Coupling of the Two Moieties: The final step involves coupling the thiazole and triazoloazepine moieties through a nucleophilic substitution reaction, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-2-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-phenyl-2-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)-1,3-thiazole has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a lead compound for drug development.
Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-phenyl-2-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activities
Table 1: Key Structural and Pharmacological Comparisons
Key Observations:
Triazolo-Azepine Modifications :
- The target compound’s triazolo-azepine-thiazole hybrid structure is distinct from simpler triazolo-thiazoles (e.g., ), which lack the azepine ring’s conformational flexibility. This flexibility may enhance receptor binding in CNS targets, as seen in related analgesics .
- Substitutions on the phenyl ring (e.g., 4-hydroxyphenyl in ) enhance analgesic activity, suggesting that electron-donating groups improve efficacy.
Linker and Substituent Effects :
- The methyl bridge in the target compound contrasts with acrylonitrile () or allyl () linkers. Methyl groups generally improve metabolic stability compared to unsaturated linkers.
- Allyl substitution on thiazole () reduces analgesic activity compared to ethyl analogs, highlighting steric/electronic sensitivity in this region.
Biological Activity Trends: Triazolo-azepine derivatives with planar aromatic systems (e.g., phenanthridinone in ) exhibit cytotoxicity, likely via DNA intercalation or Topo II inhibition. The target compound’s thiazole may confer different mechanisms, such as ion channel modulation.
Physicochemical Properties
Table 3: Molecular Properties of Selected Compounds
- The target compound’s higher molar mass (388.49 vs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-phenyl-2-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)-1,3-thiazole, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization (e.g., forming triazole-azepine cores) and thiazole coupling. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions under reflux with solvents like THF or ethanol are common . Key parameters include temperature (50–80°C), solvent polarity, and catalyst choice (e.g., CuSO/sodium ascorbate for click chemistry) .
- Data Consideration : Yields vary significantly (e.g., 61% in CuAAC reactions vs. 87% in cyclization-based syntheses) depending on substituent steric effects and purification methods (e.g., column chromatography) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Use spectroscopic techniques:
- 1H/13C NMR : Confirm proton environments (e.g., azepine methylene protons at δ 2.5–3.5 ppm) and carbon backbone .
- FT-IR : Identify functional groups (e.g., triazole C=N stretching at ~1500 cm) .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages (e.g., ±0.3% deviation indicates purity) .
Q. What preliminary biological activities have been reported for similar triazole-thiazole hybrids?
- Findings : Analogous compounds exhibit antimicrobial, antifungal, and anticancer activities. For example, Mannich bases derived from triazoles show anti-inflammatory properties, while thiazolo-triazolones demonstrate activity against 14-α-demethylase (a fungal enzyme) .
- Screening Methods : Use in vitro assays (e.g., microdilution for MIC values) and enzyme inhibition studies .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) guide the design of derivatives with enhanced bioactivity?
- Methodology : Dock the compound into target enzymes (e.g., 14-α-demethylase, PDB: 3LD6) using software like AutoDock Vina. Focus on binding poses, hydrogen bonding (e.g., triazole N-atoms with active site residues), and steric complementarity .
- Validation : Compare docking scores (e.g., ΔG = −8.2 kcal/mol) with experimental IC values to refine predictive models .
Q. What strategies address contradictions between computational predictions and experimental bioactivity data?
- Approach :
- Solvent Effects : Simulate explicit solvent models (e.g., water vs. DMSO) to account for solvation-free energy discrepancies .
- Conformational Dynamics : Use molecular dynamics (MD) to assess flexibility of the azepine ring in aqueous environments .
- Metabolite Screening : Test for off-target interactions via high-throughput screening .
Q. How do structural modifications (e.g., substituent variation) impact physicochemical properties like solubility and stability?
- Methodology :
- Substituent Effects : Introduce hydrophilic groups (e.g., –OH, –COOH) to improve aqueous solubility. For example, methoxy groups reduce crystallinity, enhancing dissolution rates .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation pathways (e.g., hydrolysis of the thiazole ring) .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Optimization :
- Catalyst Recycling : Use heterogeneous catalysts (e.g., Bleaching Earth Clay) to reduce costs and improve recyclability .
- Impurity Profiling : Employ LC-MS to detect side-products (e.g., uncyclized intermediates) and adjust reaction stoichiometry .
Q. How can structure-activity relationships (SAR) be elucidated for this compound class?
- Strategy :
- Analog Synthesis : Prepare derivatives with varied substituents (e.g., halogens, alkyl chains) on the phenyl and azepine rings .
- Bioassay Correlation : Map substituent electronic parameters (Hammett σ values) to bioactivity trends (e.g., electron-withdrawing groups enhance antifungal potency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
